molecular formula C22H19ClFN5O2 B2596382 N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 946332-39-4

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2596382
CAS No.: 946332-39-4
M. Wt: 439.88
InChI Key: LJJJVUWURYKIAG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 4-chlorophenyl and 4-fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions using suitable halogenated precursors.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[3,4-d]pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyridazinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology : It has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Medicine : The compound and its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Industry : It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The pyrazolo[3,4-d]pyridazinone core is known to interact with kinases and other signaling proteins, which may contribute to its biological activity.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(methyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
  • N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(ethyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Uniqueness: The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups, along with the pyrazolo[3,4-d]pyridazinone core, imparts distinct biological activities and properties to N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c1-13(2)20-18-11-25-29(17-9-5-15(24)6-10-17)21(18)22(31)28(27-20)12-19(30)26-16-7-3-14(23)4-8-16/h3-11,13H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJJVUWURYKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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